![molecular formula C15H14N4O2S2 B2931911 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1286696-76-1](/img/structure/B2931911.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is an intricate compound with applications across various scientific disciplines. The molecule consists of a benzo[d]thiazolyl group linked to an ethanone moiety, which is further connected to an azetidinyl ring substituted with a 1,2,4-oxadiazolyl group. Its structural complexity makes it an intriguing subject for research in both organic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the conventional synthetic routes involves the nucleophilic substitution reaction between 2-chlorobenzothiazole and 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethan-1-one in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction generally proceeds at room temperature under inert conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production scale-up involves using larger reactors and more efficient purification methods. High-throughput techniques, such as continuous flow synthesis, may be employed to enhance efficiency and reduce reaction times. Optimizing the reaction conditions, such as temperature control and solvent choice, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound is known to undergo various chemical reactions, including:
Oxidation: : It can be oxidized to introduce functional groups, potentially leading to novel derivatives.
Reduction: : Reduction reactions can modify the electron density on specific atoms, affecting reactivity.
Substitution: : The azetidinyl and oxadiazolyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Depending on the reaction pathway, products can range from simple oxidized or reduced derivatives to more complex substituted structures. Each product retains significant pharmacological or industrial relevance.
Scientific Research Applications
Based on the search results, here's what can be gathered about the compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone regarding its applications and properties:
General Description
this compound is a complex molecule with a benzo[d]thiazolyl group connected to an ethanone, further linked to an azetidinyl ring substituted with a 1,2,4-oxadiazolyl group. Its complex structure makes it an interesting subject for research in organic chemistry and applied sciences.
Related Compounds and Potential Applications
- Antimicrobial Activity: Derivatives containing 1,3,4-oxadiazole rings have demonstrated various antimicrobial activities, including antibacterial, antitubercular, and antifungal effects .
- Antileishmanial Activity: Some quinolinyl-1,3,4-oxadiazoles linked to thiosemicarbazides via a phenyl linker have shown significant antileishmanial activity . Some were found to be 70 times more active than reference drugs in inhibiting protozoan cell function .
- Anticonvulsant Activity Benzo[d]thiazol-2-yl-aminoacetamides have been screened for anticonvulsant activity .
- Cholinesterase Inhibition: Some compounds containing cyclohexenyl-pyrazoles have demonstrated inhibitory activity against butyrylcholinesterase and acetylcholinesterase enzymes .
Mechanism of Action
The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. For instance, its interaction
Biological Activity
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone represents a complex molecular structure that integrates a benzo[d]thiazole moiety with an oxadiazole and azetidine components. This structural diversity suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on recent research findings.
Synthesis
The compound is synthesized through a nucleophilic substitution reaction involving 2-chlorobenzothiazole and 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone in the presence of sodium hydride as a base in dimethylformamide (DMF). The reaction typically occurs at room temperature to achieve high yields and purity.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Clostridium difficile and Neisseria gonorrhoeae, with minimal inhibitory concentrations (MICs) as low as 0.003 µg/mL for some derivatives .
Table 1: Antimicrobial Activity of Similar Compounds
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
Compound 30 | Clostridium difficile | 0.003 - 0.03 | |
Compound 31a | Neisseria gonorrhoeae | 0.03 - 0.125 |
The mechanism of action for these compounds often involves inhibition of lipoteicholic acid synthesis, crucial for the growth and virulence of Gram-positive bacteria .
Antitumor Activity
In addition to antimicrobial properties, compounds with similar structural features have been evaluated for antitumor activity. For example, derivatives have shown significant inhibition of human cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR), such as HeLa cells. These compounds exhibited minimal toxicity to normal cell lines, highlighting their potential as selective anticancer agents .
Table 2: Antitumor Activity of Related Compounds
Case Studies
Recent studies have focused on the biological evaluation of various oxadiazole derivatives. For instance, one study synthesized a series of oxadiazole derivatives that were tested against Mycobacterium bovis BCG and showed promising results both in active and dormant states . Molecular docking studies revealed strong binding affinities to key enzymes involved in mycolic acid biosynthesis, suggesting a mechanism that could disrupt bacterial cell wall integrity.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-16-14(21-18-9)10-6-19(7-10)13(20)8-22-15-17-11-4-2-3-5-12(11)23-15/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPTVOOWYYZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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